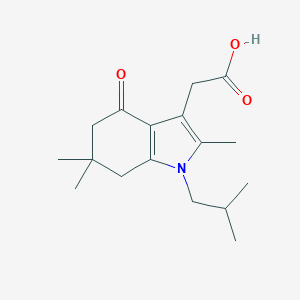
Indo-1 五乙酰氧基甲酯
描述
Indo-1 pentaacetoxymethyl ester is a compound studied for its chemical and physical properties, synthesis methods, and molecular structure analyses. It's a derivative of indole, a core structure of many biologically active compounds. Research in this area spans decades, highlighting the importance of indole derivatives in synthetic and analytical chemistry.
Synthesis Analysis
The synthesis of indole derivatives involves various strategies, including palladium-catalyzed reactions, which have become essential in organic synthesis due to their versatility and efficiency in functionalizing indoles (Cacchi & Fabrizi, 2005). Another approach is the assembly of indole-2-carboxylic acid esters through copper-catalyzed cascade processes, demonstrating the development of straightforward synthetic routes (Cai et al., 2009).
Molecular Structure Analysis
Indole derivatives like Indo-1 pentaacetoxymethyl ester have been extensively studied for their molecular structures. Techniques such as NMR and mass spectrometry are crucial for elucidating these structures, providing insights into the esterification processes and the complex architectures of these molecules (Chisnell, 1984).
Chemical Reactions and Properties
The chemical reactivity of indole derivatives encompasses a wide range of reactions, including alkylation, acylation, and cycloaddition. These reactions enable the synthesis of complex indole-based structures with diverse functional groups (Kanaoka et al., 1969). The chemoselective reactions of benz(g)indole-based bisheterocycle dicarboxylate towards hydrazine hydrate highlight the specificity of these chemical transformations (Donawade et al., 2005).
科学研究应用
皮肤应用:包括 Indo-1 在内的吲哚美辛聚氧乙烯酯在皮肤渗透和持续抗炎活性方面显示出有效性。这些酯具有良好的水稳定性和快速酶促裂解,使其适用于皮肤前药 (Bonina 等人,1995)。
心脏细胞研究:Indo-1 被用作荧光钙指示剂,用于测量心脏细胞中的钙瞬变。该应用对于监测心脏功能和了解疾病进展至关重要 (Peeters 等人,1987)。
植物细胞研究:在植物科学中,Indo-1/AM 已有效测量植物中的胞质游离钙水平,特别是在特定 pH 值下的原生质体中。这对理解植物中的细胞过程具有影响 (Elliott & Petkoff, 1990)。
癌症和病毒研究:由 Indo-1 等物质合成的新的吲哚三萜衍生物显示出作为抗病毒和抗癌剂的潜力。这些化合物的进一步化学修饰可以增强它们的活性 (Galarraga & Gómez, 2016)。
淋巴细胞中的钙信号:基于 Indo-1 的染料已用于测量淋巴细胞中的细胞内游离钙信号,有助于了解 B 细胞激活机制 (Owen, 1988)。
抗炎应用:与 Indo-1 相关的吲哚美辛以其有效的抗炎和解热特性而闻名,使其可用于治疗各种炎症和发烧 (Winter 等人,1963)。
作用机制
Target of Action
Indo 1-AM, also known as Indo-1 pentaacetoxymethyl ester or Indo-1 AM, is primarily targeted towards intracellular calcium ions (Ca2+) . The role of calcium ions is crucial in various cellular processes, including muscle contraction, neurotransmitter release, gene expression, and cell growth .
Mode of Action
Indo 1-AM is a high-affinity, ratiometric, and UV light-excitable calcium indicator . It is an acetoxymethyl (AM) ester form of the dye Indo-1, which increases its lipophilicity and neutralizes its charge, thereby enhancing its cell permeability . Once inside the cell, Indo 1-AM is hydrolyzed by intracellular esterases into Indo-1, which can then specifically bind to free Ca2+ in the cytoplasm . This binding results in a shift in the maximum emission wavelength of Indo-1 from about 475 nm (in Ca2±free medium) to about 400 nm (when the dye is saturated with Ca2+) .
Biochemical Pathways
The binding of Indo 1-AM to intracellular Ca2+ allows for the accurate measurement of intracellular calcium concentrations . This is particularly important in studying the role of calcium in cellular regulation, as changes in intracellular calcium concentrations can affect various biochemical pathways, including those involved in muscle contraction, neurotransmitter release, and gene expression .
Pharmacokinetics
The AM ester form of Indo 1-AM enhances its cell permeability, allowing for noninvasive intracellular loading . Once inside the cell, Indo 1-AM is hydrolyzed into Indo-1, which remains inside the cell due to its inability to permeate the cell membrane . This ensures that the indicator dye is retained within the cell, allowing for accurate measurements of intracellular Ca2+ concentrations .
Result of Action
The result of Indo 1-AM’s action is the generation of a fluorescent signal that can be detected and measured . The intensity of this fluorescence is proportional to the concentration of Ca2+ in the cell . This allows researchers to accurately measure changes in intracellular Ca2+ concentrations, providing valuable insights into the role of Ca2+ in various cellular processes .
安全和危害
未来方向
属性
IUPAC Name |
acetyloxymethyl 2-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51N3O22/c1-28-7-11-39(49(19-43(56)68-23-63-29(2)51)20-44(57)69-24-64-30(3)52)41(15-28)61-13-14-62-42-18-35(37-16-34-8-9-36(17-38(34)48-37)47(60)72-27-67-33(6)55)10-12-40(42)50(21-45(58)70-25-65-31(4)53)22-46(59)71-26-66-32(5)54/h7-12,15-18,48H,13-14,19-27H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWBRCOBJNWRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51N3O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150236 | |
| Record name | Indo-1 pentaacetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1009.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indo-1 pentaacetoxymethyl ester | |
CAS RN |
112926-02-0 | |
| Record name | (Acetyloxy)methyl 2-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112926-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indo-1 pentaacetoxymethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112926020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indo-1 pentaacetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Indo-1 AM enter cells?
A1: Indo-1 AM is a cell-permeant derivative of the calcium-sensitive fluorophore Indo-1. Its acetoxymethyl ester (AM) groups allow it to passively cross cell membranes. [, , , , ]
Q2: What happens to Indo-1 AM once inside the cell?
A2: Intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive Indo-1 molecule within the cytosol. [, , , , ]
Q3: How does Indo-1 AM report changes in intracellular calcium?
A3: Upon binding calcium, Indo-1 exhibits a shift in its fluorescence emission spectrum. The ratio of fluorescence intensities at two specific wavelengths (typically 400 nm and 500 nm) provides a ratiometric measure of intracellular calcium concentration ([Ca2+]i). [, , , , ]
Q4: What is the molecular formula and weight of Indo-1 AM?
A4: While the provided research papers don't explicitly state the molecular formula and weight of Indo-1 AM, these can be readily found in chemical databases and supplier information.
Q5: Is there spectroscopic data available for Indo-1 AM?
A5: Yes, research using Indo-1 AM relies heavily on its spectroscopic properties. The key information lies in the shift of its fluorescence emission peak upon binding calcium, allowing ratiometric measurements of [Ca2+]i. [, , , , ]
Q6: What are the storage conditions for Indo-1 AM?
A6: Researchers typically store Indo-1 AM desiccated and protected from light at -20°C to ensure stability. [Consult supplier information for specific instructions].
Q7: Are there concerns about Indo-1 AM stability in different solutions?
A7: While Indo-1 AM is generally stable when properly stored, its hydrolysis in aqueous solutions is a known issue. Research suggests that the parent ester can accumulate, complicating calibration in some experimental setups. [, ]
Q8: What types of cells have been studied using Indo-1 AM?
A8: Indo-1 AM has been widely used to study calcium signaling in various cell types, including:
- Human T lymphocytes []
- Rat atrial myocytes [, ]
- Rabbit ventricular myocytes [, , , , ]
- Vicia faba guard cell protoplasts []
- Human polymorphonuclear leukocytes []
- Cultured chick embryo ventricular cells []
- Cultured endothelial cells []
- Rat anterior pituitary cells []
- Human erythroleukemia cells []
- Rat terminal ileum smooth muscle cells []
- Rat hippocampal pyramidal neurons []
- Lung cancer cell line A549 []
- Human breast cancer cells []
- Canine pulmonary vein and left atrial cardiomyocytes []
- Rat myometrium [, , , ]
Q9: Can Indo-1 AM be used for in vivo studies?
A9: Yes, Indo-1 AM has been successfully used in vivo to monitor calcium changes in various tissues and animal models, including:
Q10: What physiological processes involving calcium signaling have been studied using Indo-1 AM?
A10: Indo-1 AM has been instrumental in understanding calcium signaling in various physiological processes, including:
- T-cell activation []
- Neuropeptide Y receptor antagonism []
- Atrial natriuretic peptide secretion [, ]
- Cardiac myocyte contraction and relaxation [, , , , , ]
- Guard cell function []
- Immune cell activation [, ]
- Hormone release []
- Smooth muscle contraction [, , ]
- Neuronal activity [, , ]
- Cancer cell signaling [, ]
Q11: Can Indo-1 AM differentiate between calcium release from different intracellular stores?
A11: While Indo-1 AM itself doesn't discriminate between different calcium stores, researchers can combine its use with pharmacological agents to selectively manipulate specific calcium channels or pumps, allowing them to dissect the contribution of different sources to calcium signaling. [, , , , , , , ]
Q12: Are there limitations to using Indo-1 AM for calcium measurements?
A12: Yes, some limitations of Indo-1 AM include:
- Hydrolysis and compartmentalization: Incomplete de-esterification and accumulation of the parent ester can occur in some systems, complicating calibration. [, ]
- Toxicity: Prolonged exposure to high concentrations of Indo-1 AM or its metabolites can be toxic to some cell types. []
- Subcellular distribution: While primarily cytosolic, a fraction of Indo-1 can accumulate in mitochondria, requiring careful experimental design and controls. [, ]
Q13: Are there alternative calcium indicators to Indo-1 AM?
A13: Yes, other commonly used calcium indicators include Fura-2, Fluo-4, and Rhod-2, each with its advantages and disadvantages depending on the specific application. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








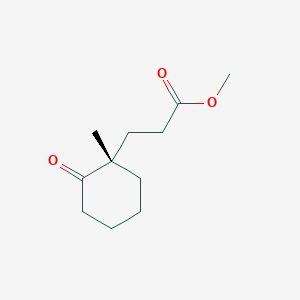
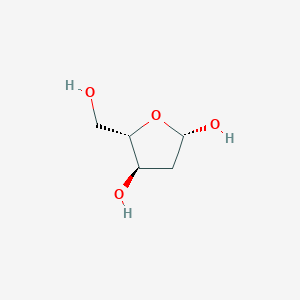


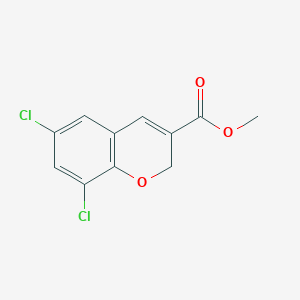
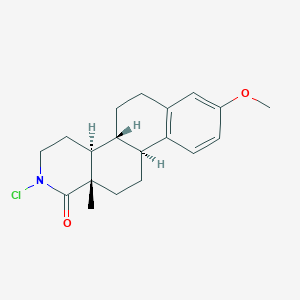
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)
